REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.Cl[C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClC(Cl)C>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][C:13]([NH:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:20])[CH3:19]
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Name
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|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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NC=1C(=NC=CC1)C(=O)OC
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Name
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Quantity
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2.08 g
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Type
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reactant
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Smiles
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ClC(CC(=O)OCC)=O
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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ClC(C)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 45 min
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Duration
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45 min
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Type
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CUSTOM
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Details
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partitioned between DCM (60 mL) and NaHCO3 (satd aq. solution, 30 mL)
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Type
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EXTRACTION
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Details
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The separated aq. layer was extracted with DCM (40 mL)
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Type
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WASH
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Details
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the combined organic layer were washed with brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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C(C)OC(CC(=O)NC=1C(=NC=CC1)C(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |